4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline is a synthetic organic compound with the molecular formula C16H19N3. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a spirocyclic azaspiro[3.3]heptane moiety. The presence of the spirocyclic structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline involves multiple steps, starting with the preparation of the azaspiro[3.3]heptane moiety. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The quinazoline core can be synthesized through various routes, including the cyclization of anthranilic acid derivatives with formamide or formic acid. The final step involves the coupling of the azaspiro[3.3]heptane moiety with the quinazoline core under suitable reaction conditions .
Chemical Reactions Analysis
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline core.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the quinazoline ring.
Scientific Research Applications
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell growth and survival .
Comparison with Similar Compounds
4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline can be compared with other similar compounds, such as:
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in the design of new drugs with improved pharmacokinetic properties.
2-Oxa-6-azaspiro[3.3]heptane:
The uniqueness of this compound lies in its combination of the quinazoline core with the azaspiro[3.3]heptane moiety, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-15(2)7-16(8-15)9-19(10-16)14-12-5-3-4-6-13(12)17-11-18-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWOLMVHUEVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C3=NC=NC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.